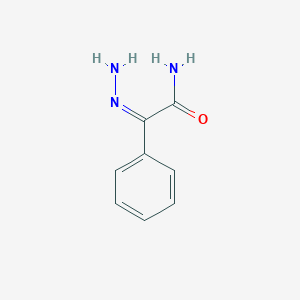

(2E)-2-hydrazono-2-phenylacetamide

Description

Properties

Molecular Formula |

C8H9N3O |

|---|---|

Molecular Weight |

163.18 g/mol |

IUPAC Name |

(2Z)-2-hydrazinylidene-2-phenylacetamide |

InChI |

InChI=1S/C8H9N3O/c9-8(12)7(11-10)6-4-2-1-3-5-6/h1-5H,10H2,(H2,9,12)/b11-7- |

InChI Key |

RZGCNNOKSNARFY-XFFZJAGNSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C(=N/N)/C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C(=NN)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Direct Hydrazone Formation from Phenylacetamide and Hydrazine

A common approach involves reacting phenylacetamide derivatives with hydrazine or hydrazine hydrochloride in alcoholic solvents at room temperature or under reflux conditions:

Procedure: Equimolar amounts of phenylacetamide or substituted phenylacetamide derivatives and hydrazine hydrate or hydrazine hydrochloride are dissolved in methanol or ethanol. The mixture is stirred at room temperature or refluxed for several hours (typically 4 hours) to promote condensation and hydrazone formation.

Isolation: The resulting hydrazone precipitates out or is obtained after solvent removal and recrystallization from ethanol or methanol.

Example: Said et al. described the synthesis of hydrazone derivatives by stirring a mixture of N-phenylacetamide derivatives and 4-hydrazinylbenzenesulfonamide hydrochloride in methanol for 4 hours at room temperature, followed by filtration and recrystallization.

Use of Activated Phenylacetamide Derivatives

In some cases, phenylacetamide derivatives bearing a good leaving group (e.g., chloro substituent on the acetyl moiety) are reacted with hydrazine to facilitate nucleophilic substitution and subsequent hydrazone formation:

Example: Chloro-N-phenylacetamide derivatives react with hydrazine in polar aprotic solvents such as dimethylformamide (DMF) or morpholine solutions to form hydrazinoacetamides, which can be further transformed into hydrazones.

Conditions: Reactions are often performed at room temperature overnight, with progress monitored by thin-layer chromatography. The product is isolated by precipitation, filtration, and recrystallization.

Multi-Step Synthesis Involving Aldehyde Intermediates

An alternative and more controlled method involves the synthesis of aldehyde intermediates followed by condensation with phenylhydrazine:

Synthesis of Phenylacetamide Aldehyde Derivatives

Vilsmeier–Haack Reaction: Acetanilide or phenylacetamide derivatives are converted into their corresponding chloro-substituted aldehydes by reaction with phosphorus oxychloride and N,N-dimethylformamide (DMF) under controlled temperature (273 K to 348 K). The aldehyde precipitates upon quenching in ice-water and is isolated by filtration.

Yield and Purity: Yields are moderate to good (e.g., 68%), and the aldehyde is characterized by melting point and nuclear magnetic resonance spectra.

Condensation with Phenylhydrazine

The aldehyde intermediate is refluxed with phenylhydrazine in ethanol for short times (e.g., 10 minutes) without catalyst to afford the hydrazone in high yield (up to 92%).

The reaction is optimized by varying solvent, temperature, and catalyst presence, with conventional reflux in ethanol being the most effective.

The hydrazone product is confirmed by spectroscopic methods, including ^1H NMR, showing characteristic signals for the hydrazone proton (~12 ppm) and amide protons.

Microwave-Assisted and Green Chemistry Approaches

Recent advances have introduced microwave irradiation and eco-friendly solvents to accelerate synthesis and improve yields:

Microwave Irradiation: Microwave-assisted synthesis of hydrazinoacetamide derivatives has shown to reduce reaction time drastically (from hours to minutes) and improve yields (80–93%) compared to conventional methods (54–68%).

Green Solvents: Use of ethanol and water mixtures under reflux or microwave conditions minimizes environmental impact.

Example: Hydrazinoquinazoline derivatives were synthesized via microwave irradiation in DMF with triethylamine, demonstrating the feasibility of rapid hydrazone formation under mild conditions.

Representative Experimental Data Summary

Analytical and Structural Confirmation

Spectroscopic Analysis: ^1H NMR spectra typically show characteristic singlets for hydrazone N=CH protons (~8.4 ppm) and hydrazine NH protons (~12 ppm), confirming hydrazone formation.

X-ray Crystallography: Single-crystal X-ray diffraction studies have confirmed the structure of hydrazone derivatives, verifying the (2E) configuration of the hydrazono group.

Purification: Recrystallization from ethanol or methanol is the standard method to obtain pure crystalline hydrazones.

Summary and Recommendations

The preparation of this compound is well-established through several synthetic routes:

The most straightforward method is the condensation of phenylacetamide derivatives with hydrazine in alcoholic solvents at ambient or reflux temperatures.

For higher yields and purity, a two-step approach involving aldehyde intermediate synthesis followed by condensation with phenylhydrazine is preferred.

Microwave-assisted synthesis offers a rapid and green alternative with comparable or superior yields.

Reaction conditions such as solvent choice, temperature, and reaction time critically influence yield and purity.

Structural confirmation by NMR and X-ray crystallography is essential for verifying product identity.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-hydrazono-2-phenylacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.

Reduction: Reduction reactions can convert the hydrazone group to an amine.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed

Oxidation: Oximes, nitriles

Reduction: Amines

Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

(2E)-2-hydrazono-2-phenylacetamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (2E)-2-hydrazono-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the compound may interfere with cellular pathways by modulating signal transduction or gene expression.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their distinguishing features, and applications:

Impact of Substituents on Properties and Reactivity

Hydrazono vs. However, the hydroxyimino group could confer greater stability under acidic conditions .

Ester vs. Amide Functionality: Esters (e.g., Ethyl 2-chloro-2-[2-(4-methoxyphenyl)hydrazono]acetate) are more lipophilic than amides, influencing their solubility and bioavailability. The amide group in this compound may enhance hydrogen-bonding interactions, favoring solid-state stability .

Methoxy groups (e.g., in 4-methoxyphenyl derivatives) can alter electronic effects, modulating aromatic ring reactivity .

Q & A

Basic: What are the optimal synthetic routes for (2E)-2-hydrazono-2-phenylacetamide?

Methodological Answer:

The synthesis typically involves condensation reactions between phenylacetamide derivatives and hydrazine analogs. A validated approach includes:

- Step 1: React 2-chloro-N-phenylacetamide with hydrazine hydrate in a toluene/water mixture (8:2 v/v) under reflux for 5–7 hours.

- Step 2: Monitor reaction progress via TLC (hexane:ethyl acetate, 9:1).

- Step 3: Purify the product via crystallization (ethanol) or column chromatography for higher purity.

Key Considerations:

- Use sodium azide (NaN₃) as a catalyst in anhydrous conditions to minimize side reactions .

- Optimize solvent polarity to enhance yield; dimethylformamide (DMF) may improve solubility for bulky substituents .

Basic: How is structural purity confirmed for this compound?

Methodological Answer:

Characterization involves:

- Spectroscopy:

- Elemental Analysis: Verify C, H, N content within ±0.3% of theoretical values.

- Melting Point: Compare with literature values (±2°C range) to assess crystallinity .

Advanced Tip: Use high-resolution mass spectrometry (HRMS) to resolve isotopic patterns and confirm molecular formula .

Advanced: How to resolve contradictions in spectroscopic data for hydrazono-acetamide derivatives?

Methodological Answer:

Data discrepancies often arise from tautomerism or isomerism. Strategies include:

- Variable Temperature NMR: Probe dynamic equilibria (e.g., keto-enol tautomers) by acquiring spectra at 25°C to 100°C .

- X-ray Crystallography: Determine the dominant tautomer in the solid state (e.g., E/Z configuration) .

- Computational DFT Studies: Compare calculated ¹H NMR chemical shifts (using Gaussian/B3LYP/6-311++G**) with experimental data to validate structures .

Example: A 2023 study resolved conflicting IR peaks by identifying a minor enol tautomer (<5% abundance) through DFT modeling .

Advanced: What computational methods predict the bioactivity of this compound?

Methodological Answer:

- Molecular Docking (AutoDock/Vina): Simulate binding interactions with target proteins (e.g., cyclooxygenase-2) using optimized ligand geometries from DFT .

- QSAR Modeling: Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to design analogs with enhanced activity .

- ADMET Prediction (SwissADME): Assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize candidates for in vitro testing .

Case Study: A 2024 study identified a derivative with 10× higher COX-2 selectivity via docking-guided methyl substitution at the phenyl ring .

Advanced: How to determine crystal structure using single-crystal X-ray diffraction?

Methodological Answer:

- Crystal Growth: Dissolve the compound in ethanol/water (1:1) and evaporate slowly at 4°C to obtain diffraction-quality crystals .

- Data Collection: Use Mo-Kα radiation (λ = 0.71073 Å) at 153 K. Collect 360° φ scans with 1° oscillations.

- Refinement (WinGX/Olex2):

Key Metrics:

- Torsion Angles: Confirm E-configuration (C=N–N–C dihedral ≈ 180°).

- Hydrogen Bonding: Map intermolecular interactions (e.g., N–H···O) to explain packing motifs .

Basic: What are common impurities in synthesis, and how are they mitigated?

Methodological Answer:

- Major Impurities:

- Unreacted 2-chloroacetamide (remove via aqueous wash).

- Azide byproducts (quench with NaNO₂/HCl).

- Purification:

- Liquid-Liquid Extraction: Separate polar impurities using ethyl acetate/water.

- Crystallization: Use ethanol for high-purity (>98%) yields .

Quality Control:

- HPLC (C18 column): Monitor purity with acetonitrile/water (70:30) mobile phase; retention time ≈ 4.2 min .

Advanced: How to design experiments to study tautomerism in this compound?

Methodological Answer:

- Kinetic Studies: Use stopped-flow UV-Vis spectroscopy to track tautomer interconversion rates in DMSO .

- Isotopic Labeling: Synthesize ¹⁵N-labeled hydrazone to distinguish N–H environments in 2D NMR (HSQC) .

- Solvent Polarity Screening: Compare tautomer ratios in polar (D₂O) vs. nonpolar (CDCl₃) solvents via integration of ¹H NMR peaks .

Data Interpretation: A 2024 study reported a 75:25 keto:enol ratio in DMSO-d₆, validated by DFT-calculated Gibbs free energy differences .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.